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Compound of Interest

Compound Name: 9-Phenanthreneacetonitrile

Cat. No.: B15176628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and key

reactions involving 9-phenanthreneacetonitrile, a valuable building block in organic synthesis

and medicinal chemistry. The protocols outlined below are based on established synthetic

transformations and offer a starting point for the preparation and derivatization of this versatile

compound.

Synthesis of 9-Phenanthreneacetonitrile
The synthesis of 9-phenanthreneacetonitrile can be efficiently achieved through a two-step

sequence starting from the readily available phenanthrene. The first step involves the

chloromethylation of phenanthrene to yield 9-(chloromethyl)phenanthrene, which is

subsequently converted to the target nitrile.

Protocol 1: Synthesis of 9-(Chloromethyl)phenanthrene
This procedure describes the direct chloromethylation of phenanthrene.

Materials:

Phenanthrene

Paraformaldehyde
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Glacial Acetic Acid

Phosphoric Acid (85%)

Concentrated Hydrochloric Acid

Methanol

Ice

Equipment:

Three-necked round-bottom flask

Mechanical stirrer

Reflux condenser

Dropping funnel

Heating mantle

Buchner funnel and filter flask

Procedure:

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser,

and dropping funnel, suspend phenanthrene (0.1 mol) and paraformaldehyde (0.15 mol) in

glacial acetic acid (100 mL).

Heat the mixture to 60-70°C with stirring.

Slowly add a mixture of phosphoric acid (10 mL) and concentrated hydrochloric acid (20 mL)

through the dropping funnel over 30 minutes.

After the addition is complete, continue to stir the reaction mixture at 70-80°C for 6 hours.

Cool the reaction mixture to room temperature and pour it onto crushed ice (500 g).
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Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the

filtrate is neutral.

Recrystallize the crude product from methanol to afford pure 9-(chloromethyl)phenanthrene.

Protocol 2: Synthesis of 9-Phenanthreneacetonitrile
This protocol details the conversion of 9-(chloromethyl)phenanthrene to 9-
phenanthreneacetonitrile via a nucleophilic substitution reaction.

Materials:

9-(Chloromethyl)phenanthrene

Sodium Cyanide (NaCN)

Dimethyl Sulfoxide (DMSO)

Deionized Water

Dichloromethane (DCM)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle with temperature control

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 9-(chloromethyl)phenanthrene (0.05 mol) in DMSO (150

mL).
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Add sodium cyanide (0.075 mol) to the solution and stir the mixture at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete (typically 12-24 hours), pour the reaction mixture into a

separatory funnel containing deionized water (500 mL) and dichloromethane (200 mL).

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100

mL).

Combine the organic extracts, wash with brine (2 x 100 mL), and dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 9-
phenanthreneacetonitrile.

Purify the product by column chromatography on silica gel or by recrystallization.

Key Reactions of 9-Phenanthreneacetonitrile
The nitrile functional group in 9-phenanthreneacetonitrile is a versatile handle for various

chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and

alkylation at the α-position.

Protocol 3: Hydrolysis of 9-Phenanthreneacetonitrile to
9-Phenanthreneacetic Acid
This protocol describes the acidic hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

9-Phenanthreneacetonitrile

Concentrated Sulfuric Acid

Glacial Acetic Acid

Deionized Water
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Ice

Equipment:

Round-bottom flask

Reflux condenser

Heating mantle

Buchner funnel and filter flask

Procedure:

In a round-bottom flask, dissolve 9-phenanthreneacetonitrile (0.02 mol) in glacial acetic

acid (50 mL).

Slowly and carefully add concentrated sulfuric acid (10 mL) to the solution.

Heat the reaction mixture to reflux and maintain for 4-6 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).

Collect the precipitated solid by vacuum filtration and wash with cold water.

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain

pure 9-phenanthreneacetic acid.

Protocol 4: Reduction of 9-Phenanthreneacetonitrile to
2-(Phenanthren-9-yl)ethan-1-amine
This protocol outlines the reduction of the nitrile to the primary amine using lithium aluminum

hydride (LAH).

Materials:
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9-Phenanthreneacetonitrile

Lithium Aluminum Hydride (LAH)

Anhydrous Tetrahydrofuran (THF)

Sodium Sulfate, anhydrous

Deionized Water

Sodium Hydroxide solution (15%)

Diethyl Ether

Equipment:

Three-necked round-bottom flask

Dropping funnel

Reflux condenser

Nitrogen inlet

Magnetic stirrer and stir bar

Ice bath

Procedure:

Set up a dry three-necked flask under a nitrogen atmosphere.

Suspend LAH (0.04 mol) in anhydrous THF (100 mL) and cool the mixture in an ice bath.

Dissolve 9-phenanthreneacetonitrile (0.02 mol) in anhydrous THF (50 mL) and add it

dropwise to the LAH suspension via the dropping funnel.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 4 hours.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15176628?utm_src=pdf-body
https://www.benchchem.com/product/b15176628?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15176628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the reaction mixture in an ice bath and quench the excess LAH by the sequential

dropwise addition of water (x mL), 15% sodium hydroxide solution (x mL), and water (3x

mL), where x is the mass of LAH in grams.

Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude amine.

Purify the product by column chromatography or distillation under high vacuum.

Protocol 5: α-Alkylation of 9-Phenanthreneacetonitrile
This protocol describes a base-promoted alkylation of the α-carbon of 9-
phenanthreneacetonitrile with an alcohol as the alkylating agent.

Materials:

9-Phenanthreneacetonitrile

Primary Alcohol (e.g., ethanol, propanol)

Potassium tert-butoxide (t-BuOK)

Anhydrous Toluene

Saturated Ammonium Chloride solution

Ethyl Acetate

Equipment:

Schlenk tube or flask

Magnetic stirrer and stir bar

Oil bath

Nitrogen inlet
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Procedure:

In a Schlenk tube under a nitrogen atmosphere, combine 9-phenanthreneacetonitrile (1

mmol), the primary alcohol (3 mmol), and potassium tert-butoxide (1.2 mmol).

Add anhydrous toluene (5 mL) and seal the tube.

Heat the reaction mixture in an oil bath at 110°C for 24 hours.

Cool the reaction to room temperature and quench with saturated ammonium chloride

solution.

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate,

and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel.

Data Presentation
Compound

Molecular

Formula

Molecular

Weight ( g/mol )
Typical Yield

Melting Point

(°C)

9-

(Chloromethyl)ph

enanthrene

C₁₅H₁₁Cl 226.70 70-80% 101-103

9-

Phenanthreneac

etonitrile

C₁₆H₁₁N 217.27 85-95% 145-147

9-

Phenanthreneac

etic Acid

C₁₆H₁₂O₂ 236.27 80-90% 225-227

2-(Phenanthren-

9-yl)ethan-1-

amine

C₁₆H₁₅N 221.30 75-85% N/A (often an oil)

Note: Yields are representative and may vary depending on reaction scale and purity of

reagents.
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Experimental Workflows

Phenanthrene Chloromethylation
(Paraformaldehyde, HCl, H₃PO₄, Acetic Acid) 9-(Chloromethyl)phenanthrene Cyanation

(NaCN, DMSO) 9-Phenanthreneacetonitrile

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of 9-phenanthreneacetonitrile.

9-Phenanthreneacetonitrile

Hydrolysis
(H₂SO₄, Acetic Acid)

Reduction
(LiAlH₄, THF)

α-Alkylation
(R-OH, t-BuOK)

9-Phenanthreneacetic Acid 2-(Phenanthren-9-yl)ethan-1-amine α-Alkyl-9-phenanthreneacetonitrile

Click to download full resolution via product page

Caption: Key chemical transformations of 9-phenanthreneacetonitrile.

To cite this document: BenchChem. [Application Notes and Protocols for Reactions Involving
9-Phenanthreneacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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